Phenyl L-Z-Isoleucinamide
Overview
Description
Phenyl L-Z-Isoleucinamide is a synthetic compound with the chemical formula C20H24N2O3 and a molecular weight of 340.42 g/mol . It is also known by its IUPAC name, benzyl ( (2S,3S)-3-methyl-1-oxo-1-(phenylamino)pentan-2-yl)carbamate . This compound is characterized by its unique structure, which includes a phenyl group and an isoleucine derivative.
Preparation Methods
Phenyl L-Z-Isoleucinamide can be synthesized through various synthetic routes. One common method involves the reaction of L-isoleucine with benzyl chloroformate in the presence of a base, followed by the addition of phenylamine . The reaction conditions typically include anhydrous solvents and controlled temperatures to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability .
Chemical Reactions Analysis
Phenyl L-Z-Isoleucinamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Phenyl L-Z-Isoleucinamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and as a potential pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of Phenyl L-Z-Isoleucinamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may influence various biochemical processes, including signal transduction and metabolic pathways .
Comparison with Similar Compounds
Phenyl L-Z-Isoleucinamide can be compared with other similar compounds, such as:
L-isoleucinamide: An amino acid amide that is structurally related but lacks the phenyl group.
Phenylalanine derivatives: Compounds that contain a phenyl group and an amino acid moiety, similar to this compound.
Phenolic compounds: These compounds contain one or more hydroxyl groups attached to an aromatic ring, similar to the phenyl group in this compound.
The uniqueness of this compound lies in its specific structure, which combines the properties of both phenyl and isoleucine derivatives, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
benzyl N-[(2S,3S)-1-anilino-3-methyl-1-oxopentan-2-yl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-3-15(2)18(19(23)21-17-12-8-5-9-13-17)22-20(24)25-14-16-10-6-4-7-11-16/h4-13,15,18H,3,14H2,1-2H3,(H,21,23)(H,22,24)/t15-,18-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYDMDVAWACLEQO-YJBOKZPZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801121124 | |
Record name | Carbamic acid, [2-methyl-1-[(phenylamino)carbonyl]butyl]-, phenylmethyl ester, [S-(R*,R*)]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801121124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134015-93-3 | |
Record name | Carbamic acid, [2-methyl-1-[(phenylamino)carbonyl]butyl]-, phenylmethyl ester, [S-(R*,R*)]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=134015-93-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, [2-methyl-1-[(phenylamino)carbonyl]butyl]-, phenylmethyl ester, [S-(R*,R*)]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801121124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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